

# The Origin and Technical Profile of NP213: A Novel Antifungal Peptide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NP213 TFA |           |
| Cat. No.:            | B8107579  | Get Quote |

## An In-depth Technical Guide for Researchers and Drug Development Professionals

Aberdeen, Scotland - NP213, also known as Novexatin®, is a novel, synthetic cyclic antimicrobial peptide that has emerged as a promising candidate for the topical treatment of onychomycosis, a fungal infection of the nail.[1][2][3] Developed by NovaBiotics Ltd, a clinical-stage biotechnology company, NP213's origin is rooted in the mimicry of the host's innate immune system, specifically leveraging the fungicidal properties of host defense peptides (HDPs).[1][2][3] This technical guide provides a comprehensive overview of the origin, design rationale, mechanism of action, and key experimental data related to NP213.

## Genesis of NP213: A Bio-inspired Approach

The development of NP213 was driven by the need for a more effective and safer topical treatment for onychomycosis. Existing therapies often face challenges with efficacy and potential side effects. NovaBiotics adopted a bio-inspired strategy, turning to the body's own defense mechanisms as a template for a new therapeutic agent.

### **Host Defense Peptides as a Design Template**

NP213 was designed using HDPs as a blueprint.[1][2][3] HDPs are essential components of the innate immune response and are naturally present in skin and nails, playing a crucial role in maintaining healthy tissue and defending against pathogens.[4][5][6] These peptides are typically cationic and amphipathic, allowing them to selectively target and disrupt microbial



membranes. By emulating the properties of these natural defense molecules, NovaBiotics aimed to create a therapeutic with a high degree of specificity for fungal pathogens and a low propensity for inducing resistance.[7]

### Rationale for a Cyclic Hepta-Arginine Structure

NP213 is a backbone-cyclized homopolymer of seven L-arginine residues, represented as cyclo[Arg-Arg-Arg-Arg-Arg-Arg-Arg] or cyclo[R<sub>7</sub>]. The choice of this specific structure is based on several key considerations:

- Cationic Nature: The high density of arginine residues provides a strong positive charge (+7), which is critical for the initial electrostatic interaction with the negatively charged fungal cell membrane.[8]
- Cyclic Conformation: Cyclization enhances the peptide's stability and resistance to proteolytic degradation compared to its linear counterpart. This structural constraint also contributes to its potent bioactivity.[8]
- Membrane Targeting: The poly-arginine structure is designed to effectively perturb and disrupt the fungal cytoplasmic membrane, leading to rapid cell death.[9][10]

### **Quantitative Data Summary**

The following tables summarize the key quantitative data regarding the efficacy of NP213 from preclinical and clinical studies.

## Preclinical Efficacy: Minimum Inhibitory Concentration (MIC)



| Fungal Species      | Condition                               | MIC (μg/mL) |
|---------------------|-----------------------------------------|-------------|
| Trichophyton rubrum | RPMI 1640 medium                        | 1000        |
| Trichophyton rubrum | RPMI 1640 + 0.5% human nail<br>keratin  | 16-32       |
| Trichophyton rubrum | RPMI 1640 + 0.5% human skin<br>keratin  | 125         |
| Trichophyton rubrum | RPMI 1640 + 0.5% lamb's<br>wool keratin | 250         |

Clinical Efficacy: Phase IIa Studies

| Study             | Duration of<br>Treatment       | Primary Endpoint                        | Efficacy Outcome                                                     |
|-------------------|--------------------------------|-----------------------------------------|----------------------------------------------------------------------|
| Phase IIa Study 1 | 28 days (daily application)    | Fungal culture<br>negativity at day 180 | 43.3% of patients were culture-negative. [1][2][3]                   |
| Phase IIa Study 2 | 28 days (daily<br>application) | Fungal culture<br>negativity at day 360 | 56.5% of patients were culture-negative for dermatophytes.[1] [2][3] |

### **Experimental Protocols**

The following are detailed methodologies for key experiments in the characterization of NP213.

## Synthesis of NP213 (cyclo[R<sub>7</sub>]) via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the on-resin cyclization approach for synthesizing a cyclic hepta-arginine peptide.

Materials:



- · Rink Amide resin
- Fmoc-Arg(Pbf)-OH
- Coupling reagents (e.g., HBTU, HOBt, DIC)
- DIPEA (N,N-Diisopropylethylamine)
- 20% Piperidine in DMF (N,N-Dimethylformamide)
- DMF, DCM (Dichloromethane)
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H<sub>2</sub>O)
- Diethyl ether
- HPLC purification system
- Mass spectrometer

#### Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
- Linear Peptide Assembly:
  - Couple the seven Fmoc-Arg(Pbf)-OH residues sequentially.
  - For each coupling cycle, activate the Fmoc-Arg(Pbf)-OH (4 equivalents) with a coupling reagent like HBTU/HOBt (4 equivalents) and DIPEA (8 equivalents) in DMF.
  - Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
  - After each coupling, wash the resin with DMF and DCM.



- Perform Fmoc deprotection before coupling the next amino acid.
- On-Resin Cyclization:
  - After the linear peptide is assembled, deprotect the N-terminal Fmoc group.
  - Deprotect the side chain of the C-terminal amino acid if a side-chain anchoring strategy is used.
  - Perform head-to-tail cyclization using a coupling reagent such as PyBOP or HATU in the presence of a base like DIPEA in DMF. The reaction is typically carried out overnight at room temperature.
- Cleavage and Global Deprotection:
  - Wash the resin with DMF and DCM and dry it under vacuum.
  - Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H<sub>2</sub>O) for 2-3 hours to cleave the peptide from the resin and remove the Pbf side-chain protecting groups.
- Peptide Precipitation and Purification:
  - Filter the resin and collect the filtrate containing the crude peptide.
  - Precipitate the peptide by adding cold diethyl ether.
  - Centrifuge to pellet the peptide and wash with cold ether.
  - Dry the crude peptide and purify it using reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry and analytical HPLC.

## Fungal Membrane Disruption Assay using Propidium Iodide (PI)



This protocol describes the use of propidium iodide staining and flow cytometry to assess fungal membrane integrity after treatment with NP213.

#### Materials:

- Fungal strain (e.g., Trichophyton rubrum)
- Sabouraud Dextrose Broth (SDB)
- Phosphate-Buffered Saline (PBS)
- NP213 peptide
- Propidium Iodide (PI) staining solution (1 mg/mL stock)
- Flow cytometer

#### Procedure:

- Fungal Culture Preparation:
  - Inoculate the fungal strain in SDB and incubate at 30°C until the mid-logarithmic growth phase is reached.
  - Harvest the fungal cells by centrifugation (e.g., 5000 x g for 5 minutes).
  - $\circ$  Wash the cells twice with sterile PBS and resuspend in PBS to a final concentration of approximately 1 x 10 $^6$  cells/mL.
- Peptide Treatment:
  - Aliquot the cell suspension into tubes.
  - Add NP213 to the cell suspensions at various concentrations (e.g., 0.5x, 1x, and 2x MIC).
  - Include an untreated control (cells in PBS only) and a positive control for membrane disruption (e.g., heat-killed cells or cells treated with 70% ethanol).
  - Incubate the tubes at 30°C for a defined period (e.g., 1-4 hours).



- · Propidium Iodide Staining:
  - Add PI stock solution to each tube to a final concentration of 2 μg/mL.
  - Incubate the tubes in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer.
  - Excite the cells with a 488 nm laser and collect the PI fluorescence emission in the appropriate channel (typically around 617 nm).
  - Gate on the fungal cell population based on forward and side scatter.
  - Quantify the percentage of PI-positive cells (cells with compromised membranes) in each sample. An increase in the percentage of PI-positive cells in the NP213-treated samples compared to the untreated control indicates membrane disruption.

## Antifungal Susceptibility Testing: Broth Microdilution Method (based on CLSI M38-A2)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of NP213 against dermatophytes.

#### Materials:

- Dermatophyte isolates (e.g., Trichophyton spp.)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
- NP213 peptide stock solution
- Sterile 96-well microtiter plates
- Spectrophotometer or plate reader (optional)

#### Procedure:



#### • Inoculum Preparation:

- Grow the dermatophyte isolate on a suitable agar medium (e.g., potato dextrose agar) at 28-30°C until sporulation is observed.
- Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface.
- Adjust the conidial suspension to a concentration of 1-5 x 10<sup>6</sup> CFU/mL using a hemocytometer or spectrophotometer.
- $\circ$  Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10<sup>4</sup> CFU/mL.

#### · Drug Dilution:

 Prepare serial twofold dilutions of NP213 in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.125 to 256 μg/mL.

#### Inoculation and Incubation:

- Add 100 μL of the fungal inoculum to each well containing 100 μL of the diluted NP213.
- Include a positive control well (fungal inoculum without NP213) and a negative control well (medium only).
- Incubate the plates at 35°C for 4-7 days, or until sufficient growth is observed in the positive control well.

#### MIC Determination:

- The MIC is defined as the lowest concentration of NP213 that causes a significant inhibition of fungal growth (typically ≥80%) compared to the positive control.
- The endpoint can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).



## **Visualizations: Signaling Pathways and Workflows**

The following diagrams illustrate the key pathways and experimental processes related to NP213.



Click to download full resolution via product page

Caption: Mechanism of action of NP213 against fungal cells.





Click to download full resolution via product page

Caption: Workflow for the solid-phase synthesis of NP213.





Click to download full resolution via product page

Caption: Workflow for MIC determination of NP213.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Host Defense Peptides as Templates for Antifungal Drug Development [mdpi.com]

### Foundational & Exploratory





- 2. WO2006045483A2 On-resin peptide cyclization Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Host Defense Peptides as Templates for Antifungal Drug Development PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Innate Inspiration: Antifungal Peptides and Other Immunotherapeutics From the Host Immune Response [frontiersin.org]
- 6. Innate Inspiration: Antifungal Peptides and Other Immunotherapeutics From the Host Immune Response PMC [pmc.ncbi.nlm.nih.gov]
- 7. NovaBiotics Highlights Advantages of Novel Immune-Based Approach to Combatting Fungal and Bacterial Infectious Diseases at Peptide Therapeutics Forum 2021 Novabiotics [novabiotics.co.uk]
- 8. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preliminary Characterization of NP339, a Novel Polyarginine Peptide with Broad Antifungal Activity PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Origin and Technical Profile of NP213: A Novel Antifungal Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8107579#what-is-the-origin-of-the-np213-peptide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com